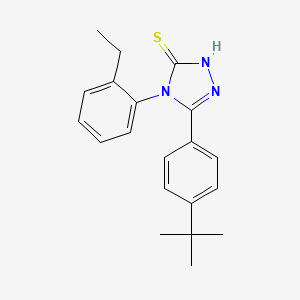![molecular formula C19H22N2O3 B5701281 N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5701281.png)
N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide, also known as NAB, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. NAB is a synthetic cannabinoid receptor agonist, which means that it activates the cannabinoid receptors in the body, leading to various physiological and biochemical effects.
Mécanisme D'action
N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide acts as a synthetic cannabinoid receptor agonist, which means that it activates the cannabinoid receptors in the body. There are two types of cannabinoid receptors, CB1 and CB2, which are found in various tissues and organs throughout the body. CB1 receptors are primarily found in the central nervous system, while CB2 receptors are primarily found in the immune system. N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide has a higher affinity for CB1 receptors than CB2 receptors, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
The activation of CB1 receptors by N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide leads to various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammation, the reduction of pain, and the protection of neurons. N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide has been shown to modulate the release of dopamine and serotonin, leading to various behavioral effects, such as the reduction of anxiety and depression. N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide has also been shown to inhibit the production of pro-inflammatory cytokines, leading to the reduction of inflammation and pain. Additionally, N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide has been shown to protect neurons from oxidative stress and excitotoxicity, leading to the potential treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide has several advantages for lab experiments, including its high potency and selectivity for CB1 receptors, its ability to cross the blood-brain barrier, and its stability in various experimental conditions. However, N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide also has several limitations, including its potential toxicity and the lack of understanding of its long-term effects.
Orientations Futures
There are several future directions for the study of N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide, including the development of more potent and selective compounds, the investigation of its long-term effects, and the exploration of its potential applications in various fields, such as medicine, pharmacology, and neuroscience. Additionally, the study of N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide may lead to a better understanding of the cannabinoid receptor system and its role in various physiological processes.
Méthodes De Synthèse
The synthesis of N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide involves the reaction of 3-methylphenol with 2-bromoacetyl chloride to form 2-(3-methylphenoxy)acetyl chloride. The resulting compound is then reacted with 4-aminobutanoic acid to form N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide. The synthesis of N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide is a multi-step process that requires careful handling and purification to obtain a pure product.
Applications De Recherche Scientifique
N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide has been extensively studied for its potential applications in various fields, including medicine, pharmacology, and neuroscience. In medicine, N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a potential candidate for the treatment of various diseases, such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease. In pharmacology, N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide has been used as a tool compound to study the cannabinoid receptor system and its role in various physiological processes. In neuroscience, N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide has been shown to modulate the release of neurotransmitters, such as dopamine and serotonin, leading to various behavioral effects.
Propriétés
IUPAC Name |
N-[2-[[2-(3-methylphenoxy)acetyl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-7-18(22)20-16-10-4-5-11-17(16)21-19(23)13-24-15-9-6-8-14(2)12-15/h4-6,8-12H,3,7,13H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVJRCQEVZKTTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)COC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (3-{[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B5701227.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,5-dimethyl-3-furamide](/img/structure/B5701242.png)
![3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B5701253.png)



![1-[6-methyl-4-(4-methyl-1-piperazinyl)-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5701276.png)
![[4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5701284.png)

![4-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5701298.png)

![methyl 3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5701313.png)